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cat. No.: B1278903

Application Note: Total Synthesis of (+)-Ingenol

Topic: Application in Total Synthesis of Natural Products Audience: Researchers, scientists, and
drug development professionals.

Introduction to (+)-Ingenol

(+)-Ingenol is a structurally complex diterpenoid isolated from the sap of plants from the
Euphorbia genus. It belongs to the ingenane family, characterized by a highly strained "inside-
outside" tetracyclic 5/7/7/3 ring system that has presented a formidable challenge to synthetic
chemists for decades. The significance of ingenol extends beyond its architectural complexity;
its derivative, ingenol mebutate (Picato®), is an FDA-approved topical medication for the
treatment of actinic keratosis, a precancerous skin condition.[1] Furthermore, various ingenol
derivatives have demonstrated potent anti-cancer, anti-leukemic, and anti-HIV latency
activities, making the development of a scalable and efficient synthetic route a critical objective
for medicinal chemistry and drug development.[1]

This document details the landmark 14-step total synthesis of (+)-ingenol developed by the
Baran group at The Scripps Research Institute.[1] This synthesis represents a paradigm shift in
efficiency, starting from the inexpensive commodity chemical (+)-3-carene and employing a bio-
inspired two-phase strategy.[1][2]
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Biological Mechanism of Action: PKC Activation

The therapeutic effects of ingenol derivatives are primarily attributed to a dual mechanism of
action initiated by the activation of Protein Kinase C (PKC) isozymes. Ingenol acts as a
diacylglycerol (DAG) analog, binding to and activating PKC. This leads to:

 Direct Cytotoxicity: Rapid induction of necrotic cell death in the target tumor cells.

¢ Immunomodulation: Stimulation of a localized inflammatory response, leading to the
recruitment of neutrophils that eliminate any remaining aberrant cells.

Retrosynthetic Analysis and Strategy

The Baran synthesis is conceptually divided into two distinct phases, mimicking the
biosynthetic pathway of terpenes: a "cyclase phase" to rapidly construct the carbon skeleton
and an "oxidase phase" to install the necessary oxygenation late-stage.[2][3] This approach
minimizes the use of protecting groups and increases overall efficiency.

The retrosynthesis begins by disconnecting the key oxygen functionalities, leading back to the
tigliane-type core intermediate 8. This intermediate is envisioned to arise from a key Pauson-
Khand cyclization of the highly functionalized enyne 14, which itself is assembled from two
fragments derived from (+)-3-carene and a propargy! alcohol derivative.

Quantitative Data Summary

This two-phase approach dramatically improves the efficiency of accessing the ingenol core.
The Baran synthesis is compared with previous landmark total syntheses below.
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_ Tanino/Kuwajima
Parameter Winkler (2002) Baran (2013)
(2003)

Starting Material Cycloheptenone deriv.  Cycloheptenone deriv.  (+)-3-Carene

Longest Linear

37-46 steps ~40 steps 14 steps
Sequence
Overall Yield <0.1% <0.1% ~1.2%[3]
N Pinacol Pauson-Khand /
Key Strategy Photocycloaddition ]
Rearrangement Pinacol

Key Experiments: Protocols and Methodologies
Key Transformation 1: Pauson-Khand Cyclization

This rhodium-catalyzed intramolecular [2+2+1] cycloaddition is a critical C-C bond-forming step
that constructs the fused 5/7 ring system of the tigliane core in a single transformation.[2][4]
High dilution and anhydrous conditions are essential for achieving a high yield.[2]

Protocol: Rhodium-Catalyzed Pauson-Khand Cyclization (Adapted from Jgrgensen, L. et al.
Science2013, 341, 878-882 and supplementary materials).[2]

o Materials:

o Enyne Substrate 14 (1.0 equiv)

[e]

Chlorodicarbonylrhodium(l) dimer, [RhCI(CO)2]2 (0.10 equiv)

o

Anhydrous, degassed toluene

[¢]

Carbon monoxide (CO) gas balloon

Flame-dried Schlenk flask with condenser

[¢]

e Procedure:

o To a flame-dried Schlenk flask under an inert atmosphere, add the enyne substrate 14.
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o Add anhydrous, degassed toluene via cannula to achieve high dilution (0.005 M).
o Add the [RhCI(CO):]2 catalyst to the solution.

o Sparge the solution with CO gas for 5 minutes, then maintain a static CO atmosphere
(balloon).

o Heat the reaction mixture to 80 °C and stir for 2 hours, monitoring by TLC.

o Upon completion, cool the reaction to room temperature and concentrate under reduced
pressure.

o The crude residue is purified by flash column chromatography on silica gel to afford the
dienone product 15.

Key Transformation 2: Pinacol Rearrangement

The construction of the "inside-outside" ingenane skeleton is achieved via a Lewis acid-
mediated pinacol rearrangement.[4][5] This step was a major challenge and required careful
optimization of the substrate and reaction conditions to favor the desired skeletal
rearrangement over competing pathways.[6]

Protocol: BFs-:OEt2 Mediated Pinacol Rearrangement (Adapted from Jgrgensen, L. et al.
Science2013, 341, 878-882 and supplementary materials).[2]

o Materials:
o Diol precursor (as cyclic carbonate 13) (1.0 equiv)
o Boron trifluoride diethyl etherate (BF3-OEt2) (3.0 equiv)
o Anhydrous dichloromethane (DCM)
o Flame-dried round-bottom flask

e Procedure:
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o To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the cyclic
carbonate 13 in anhydrous DCM.

o Cool the solution to -78 °C using a dry ice/acetone bath.
o Slowly add BFs-OEtz (3.0 equiv) dropwise via syringe.

o Stir the reaction mixture at -78 °C for 1 hour, monitoring consumption of the starting
material by TLC.

o Upon completion, quench the reaction by the slow addition of a saturated aqueous
solution of sodium bicarbonate.

o Allow the mixture to warm to room temperature and transfer to a separatory funnel.
o Extract the aqueous layer with DCM (3x).

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in

vacuo.

o The crude product is purified by flash column chromatography on silica gel to afford the
rearranged ingenane core 14.

Summary of Key Synthetic Steps and Yields

The following table summarizes the key transformations in the 14-step synthesis of (+)-Ingenol.
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Phase Step Transformation Key Reagents Yield (%)
Fragment Os; LIHMDS;
Cyclase 1-4 44 (Aldol)
Assembly EthynylMgBr
] ) TBSOTH,
Cyclase 5 Silyl Protection 72
TMSOTf
Pauson-Khand
Cyclase 6 o [RhCI(CO)z]2 72
Cyclization
Cyclase 7 Grignard Addition  MeMgBr 80
Oxidase 8 Dihydroxylation 0Os04, NMO 75
_ Carbonate Triphosgene,
Oxidase 9 ] o 99
Protection Pyridine
Pinacol
Oxidase 10 BFs-OEt2 80
Rearrangement
Oxidase 11 Allylic Oxidation SeO:2, tBuOOH 45
. Acetylation /
Oxidase 12 ) Ac20; K2COs3 79 (2 steps)
Deprotection
Oxidase 13 Dehydration Martin Sulfurane 76
Oxidase 14 Allylic Oxidation SeO2, tBUOOH 50
Conclusion

The total synthesis of (+)-ingenol by the Baran group is a landmark achievement in organic
chemistry, demonstrating that complex natural products can be accessed through highly
efficient and scalable routes. By employing a bio-inspired two-phase strategy, the synthesis
was completed in only 14 steps, a significant improvement over previous efforts. This work not
only provides a reliable source of (+)-ingenol for further pharmacological study but also enables
the creation of novel analogs with potentially improved therapeutic properties.[1] The strategic
application of powerful transformations like the Pauson-Khand cyclization and the pinacol
rearrangement provides a blueprint for the synthesis of other architecturally complex
terpenoids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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